2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide
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Description
2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S3 and its molecular weight is 508.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Interactions
- Chemical Synthesis and Protein Binding : Compounds with similar structural features have been synthesized and evaluated for their interactions with proteins such as bovine serum albumin (BSA). These studies involve fluorescence and UV–vis spectral studies to investigate the binding constants, number of binding sites, and conformational changes in proteins, suggesting a methodology for assessing the biological interactions of complex molecules (Meng et al., 2012).
Potential Therapeutic Applications
- Antitumor Activity : Thieno[2,3-d]pyrimidin derivatives have shown promise as antitumor agents, with some compounds demonstrating potent anticancer activity against various cancer cell lines. This highlights the potential therapeutic applications of compounds with a thieno[2,3-d]pyrimidin core in oncology research (Hafez & El-Gazzar, 2017).
Methodological Advancements
- Molecular Docking and QSAR Models : The rational design of pyrimidinylthiobenzoates as herbicide targets through bioactive conformation analysis integrates molecular docking and QSAR models. This approach is valuable for identifying bioactive conformations and designing new compounds with specific biological activities (He et al., 2007).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing sulfamido moieties have been synthesized and evaluated for their antimicrobial activities. This research direction signifies the potential of structurally complex molecules in developing new antimicrobial agents (Nunna et al., 2014).
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S3/c1-4-10-25-20(28)18-13(2)14(3)32-19(18)24-21(25)31-12-17(27)23-15-5-7-16(8-6-15)33(29,30)22-9-11-26/h4-8,22,26H,1,9-12H2,2-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFMCHMLDYITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCO)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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